molecular formula C10H21ClNO4P B14326311 (1-Chloroethylideneamino) bis(2-methylpropyl) phosphate CAS No. 111737-69-0

(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate

Cat. No.: B14326311
CAS No.: 111737-69-0
M. Wt: 285.70 g/mol
InChI Key: QOVPGANHPOXZHP-UHFFFAOYSA-N
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Description

(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate is a chemical compound with the molecular formula C10H22ClNO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphate group, a chloroethylideneamino group, and two methylpropyl groups.

Properties

CAS No.

111737-69-0

Molecular Formula

C10H21ClNO4P

Molecular Weight

285.70 g/mol

IUPAC Name

(1-chloroethylideneamino) bis(2-methylpropyl) phosphate

InChI

InChI=1S/C10H21ClNO4P/c1-8(2)6-14-17(13,15-7-9(3)4)16-12-10(5)11/h8-9H,6-7H2,1-5H3

InChI Key

QOVPGANHPOXZHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(OCC(C)C)ON=C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloroethylideneamino) bis(2-methylpropyl) phosphate typically involves the reaction of 1-chloroethylideneamine with bis(2-methylpropyl) phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of (1-Chloroethylideneamino) bis(2-methylpropyl) phosphate is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of various substituted phosphates.

Scientific Research Applications

(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of various industrial products, including pesticides, herbicides, and flame retardants.

Mechanism of Action

The mechanism of action of (1-Chloroethylideneamino) bis(2-methylpropyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    (1-Chloroethylideneamino) bis(2-methylpropyl) phosphate: Unique due to its specific structure and functional groups.

    Ethyl bis(2-methylpropyl) phosphate: Similar structure but lacks the chloroethylideneamino group.

    Bis(2-methylpropyl) phosphate: Similar structure but lacks both the chloroethylideneamino and ethyl groups.

Uniqueness

(1-Chloroethylideneamino) bis(2-methylpropyl) phosphate is unique due to the presence of the chloroethylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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